![molecular formula C17H21NO B3844315 [1-(1-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B3844315.png)
[1-(1-naphthylmethyl)-2-piperidinyl]methanol
Descripción general
Descripción
[1-(1-naphthylmethyl)-2-piperidinyl]methanol, also known as NAPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. NAPM is a complex molecule that has a unique structure and properties, making it an attractive target for researchers seeking to explore its potential uses.
Mecanismo De Acción
The exact mechanism of action of [1-(1-naphthylmethyl)-2-piperidinyl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to inhibit the activity of certain proteins involved in tumor growth, such as the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects:
[1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to inhibit the growth of certain tumors by inhibiting the activity of proteins involved in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(1-naphthylmethyl)-2-piperidinyl]methanol in lab experiments is its ability to inhibit the activity of specific enzymes and pathways involved in inflammation and tumor growth. This makes [1-(1-naphthylmethyl)-2-piperidinyl]methanol an attractive target for researchers seeking to study these processes. However, one of the main limitations of using [1-(1-naphthylmethyl)-2-piperidinyl]methanol in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on [1-(1-naphthylmethyl)-2-piperidinyl]methanol, including:
1. Further exploration of its anti-inflammatory and analgesic properties for the development of new painkillers and anti-inflammatory drugs.
2. Investigation of its potential as a pesticide for the control of pests in agriculture.
3. Study of its potential as a treatment for cancer, including the development of new cancer drugs.
4. Exploration of its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of its potential as a tool for the study of enzyme and pathway inhibition in various biological processes.
Aplicaciones Científicas De Investigación
[1-(1-naphthylmethyl)-2-piperidinyl]methanol has been extensively studied for its potential applications in various fields. In medicine, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer. Additionally, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
Propiedades
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-16-9-3-4-11-18(16)12-15-8-5-7-14-6-1-2-10-17(14)15/h1-2,5-8,10,16,19H,3-4,9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQQZIUZTNPWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
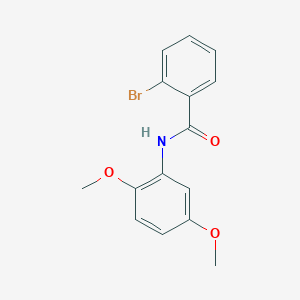
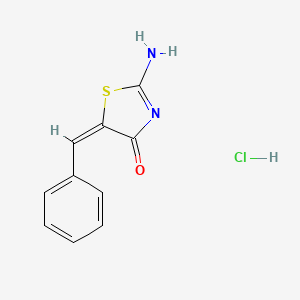
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
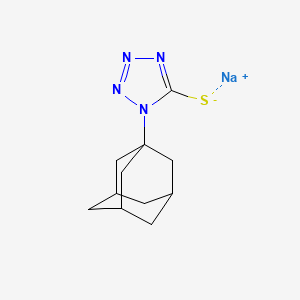
![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)
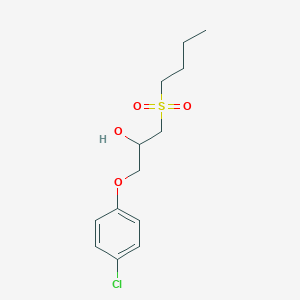
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)
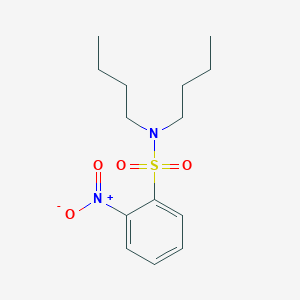
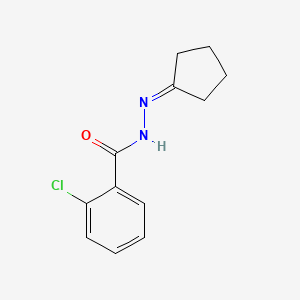
![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)